molecular formula C9H16O3 B13670961 1,8-Dioxaspiro[5.5]undecan-4-ol

1,8-Dioxaspiro[5.5]undecan-4-ol

Cat. No.: B13670961
M. Wt: 172.22 g/mol
InChI Key: RKYBWLQYJNTVPM-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using reagents such as aldehydes and diols under acidic conditions . The reaction conditions may vary, but common conditions include the use of strong acids like sulfuric acid or methanesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

1,8-Dioxaspiro[5

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dioxaspiro[5.5]undecan-4-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H16O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8,10H,1-7H2

InChI Key

RKYBWLQYJNTVPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)O)COC1

Origin of Product

United States

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